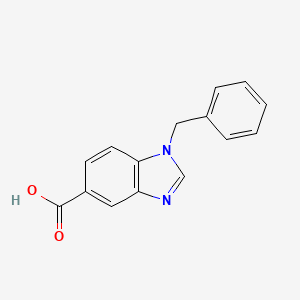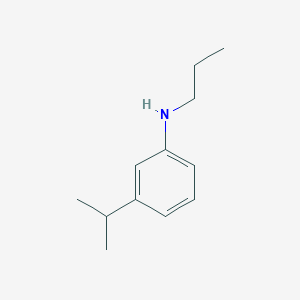
(3-Fluoro-4-methoxyphenyl)thiourea
描述
(3-Fluoro-4-methoxyphenyl)thiourea: is an organic compound with the molecular formula C8H9FN2OS It is a derivative of thiourea, where the phenyl ring is substituted with a fluoro group at the third position and a methoxy group at the fourth position
作用机制
Target of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities , suggesting that the compound may interact with targets related to these biological processes.
Mode of Action
It is known that thiourea derivatives can interact with biological targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Given the compound’s potential antimicrobial and anticancer activities , it may be inferred that it could affect pathways related to cell growth and proliferation.
Result of Action
Based on the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that the compound may induce cell death or inhibit cell growth in certain contexts.
生化分析
Biochemical Properties
(3-Fluoro-4-methoxyphenyl)thiourea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of enzymes that contain thiol groups, such as cysteine proteases. The thiourea moiety in this compound can form covalent bonds with the thiol groups of these enzymes, leading to their inhibition. Additionally, this compound has been shown to interact with metal ions, forming coordination complexes that can modulate the activity of metalloenzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism. For instance, the compound can induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . Furthermore, this compound has been reported to inhibit the proliferation of certain cancer cell lines by interfering with their metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of thiol-containing enzymes, as mentioned earlier. This inhibition occurs via the formation of covalent bonds between the thiourea moiety and the thiol groups of the enzymes. Additionally, this compound can bind to metal ions, forming coordination complexes that alter the activity of metalloenzymes. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can induce sustained oxidative stress in cells, leading to chronic cellular damage and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant impact on overall health and cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level triggers a significant increase in adverse effects. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with thiol-containing enzymes and metal ions. The compound can modulate the activity of enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species . These interactions can lead to changes in cellular redox balance and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound has been found to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in oxidative stress responses and metabolic processes . Targeting signals and post-translational modifications may direct this compound to these specific compartments, enhancing its efficacy in modulating cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)thiourea typically involves the reaction of (3-Fluoro-4-methoxyphenyl)isothiocyanate with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(3-Fluoro-4-methoxyphenyl)isothiocyanate+Ammonia→this compound
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.
化学反应分析
Types of Reactions: (3-Fluoro-4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
(3-Fluoro-4-methoxyphenyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with anticancer and antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
相似化合物的比较
- (3-Fluoro-4-methoxyphenyl)isothiocyanate
- (3-Fluoro-4-methoxyphenyl)amine
- (3-Fluoro-4-methoxyphenyl)thiol
Uniqueness: (3-Fluoro-4-methoxyphenyl)thiourea is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds without these substituents.
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJWZZVBHYNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)
![[2-(4-azepan-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1438599.png)


![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)



